molecular formula C24H24N4+2 B15158015 1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium) CAS No. 793649-99-7

1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium)

Cat. No.: B15158015
CAS No.: 793649-99-7
M. Wt: 368.5 g/mol
InChI Key: OPQGTAJNHFEICI-UHFFFAOYSA-P
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Description

1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]bis(4-aminopyridin-1-ium) is a complex organic compound featuring a biphenyl core with two methylene bridges connecting to aminopyridinium groups. This structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]bis(4-aminopyridin-1-ium) typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core is synthesized through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Introduction of Methylene Bridges: The methylene bridges are introduced via a reaction with formaldehyde under acidic conditions.

    Attachment of Aminopyridinium Groups: The final step involves the reaction of the intermediate compound with 4-aminopyridine, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions, utilizing optimized conditions for each step to ensure high yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]bis(4-aminopyridin-1-ium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the aminopyridinium groups to their corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminopyridinium groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]bis(4-aminopyridin-1-ium) has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry, forming complexes with metal ions.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.

    Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cellular pathways.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.

Mechanism of Action

The mechanism of action of 1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]bis(4-aminopyridin-1-ium) involves its interaction with molecular targets such as enzymes and receptors. The aminopyridinium groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. This compound can also intercalate into DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Dibromide: Similar structure but with bipyridinium groups instead of aminopyridinium groups.

    2,2’-Bis(diphenylphosphinomethyl)-1,1’-biphenyl: Features phosphinomethyl groups instead of aminopyridinium groups.

    [1,1’-Biphenyl]-4,4’-diylbis(phosphonic acid): Contains phosphonic acid groups instead of aminopyridinium groups.

Uniqueness

1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]bis(4-aminopyridin-1-ium) is unique due to its specific combination of biphenyl core, methylene bridges, and aminopyridinium groups. This structure provides distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

CAS No.

793649-99-7

Molecular Formula

C24H24N4+2

Molecular Weight

368.5 g/mol

IUPAC Name

1-[[4-[4-[(4-aminopyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium-4-amine

InChI

InChI=1S/C24H22N4/c25-23-9-13-27(14-10-23)17-19-1-5-21(6-2-19)22-7-3-20(4-8-22)18-28-15-11-24(26)12-16-28/h1-16,25-26H,17-18H2/p+2

InChI Key

OPQGTAJNHFEICI-UHFFFAOYSA-P

Canonical SMILES

C1=CC(=CC=C1C[N+]2=CC=C(C=C2)N)C3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N

Origin of Product

United States

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